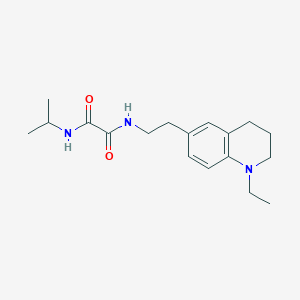
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide” is a chemical compound with the CAS Number: 1119452-38-8 . Its IUPAC name is N-[(1-ethyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]cyclopentanamine . The compound’s molecular weight is 258.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14(9-10-17(15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.41 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Tetrahydroquinoline Derivatives in Cardiac Treatment
Tetrahydroquinoline derivatives have been identified as active on coronary circulation and exhibit notable anti-arrhythmic action. These compounds can be used in treating disorders of the heart rhythm due to their pharmacological properties (Wienecke, Fink, & Sagerer, 2005).
Advances in Synthesis and Biological Evaluation
Improved synthesis methods for tetrahydroisoquinolines have led to the development of compounds with actions at adrenoceptors, both in vivo and in vitro. This progress underscores the versatility of tetrahydroisoquinoline scaffolds in creating pharmacologically relevant entities (Beaumont, Waigh, Sunbhanich, & Nott, 1983).
Catalytic Activity in Polymerization
The study of nickel complexes derived from trihydroquinolinylidene ligands showcases their high catalytic activity in ethylene polymerization. This research highlights the application of tetrahydroquinoline derivatives in the field of catalysis and polymer science (Zhang, Hao, Sun, & Redshaw, 2011).
Anticancer Properties
Compounds containing the tetrahydroquinoline moiety have shown potent topoisomerase I-targeting activity and antitumor activity. These findings demonstrate the potential of tetrahydroquinoline derivatives as anticancer agents (Satyanarayana, Feng, Cheng, Liu, Tsai, Liu, & LaVoie, 2008).
Novel Antibiotics from Natural Sources
The isolation and characterization of helquinoline from Janibacter limosus highlight the potential of tetrahydroquinoline derivatives as new antibiotic compounds. This study opens avenues for the discovery of novel antibiotics from natural sources (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Ocular Hypotensive Action
Investigation into tetrahydroquinoline analogs has revealed compounds with significant ocular hypotensive action, presenting a new pathway for the development of treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Safety and Hazards
特性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-21-11-5-6-15-12-14(7-8-16(15)21)9-10-19-17(22)18(23)20-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGQICBPTNCXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)
![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)
![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

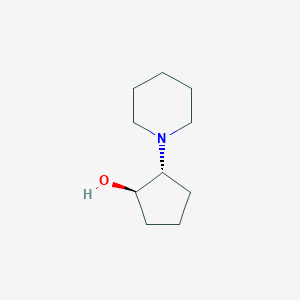
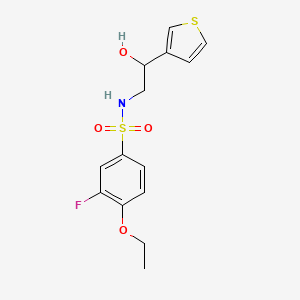
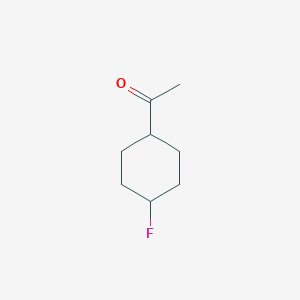
![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

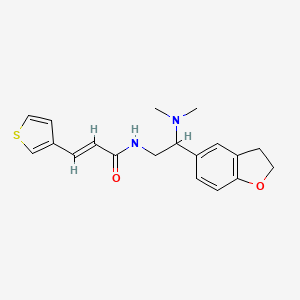
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)
